molecular formula C28H32N2O4 B4903496 2-(3,4-dimethylphenoxy)-N-[(3-{[2-(3,4-dimethylphenoxy)acetamido]methyl}phenyl)methyl]acetamide

2-(3,4-dimethylphenoxy)-N-[(3-{[2-(3,4-dimethylphenoxy)acetamido]methyl}phenyl)methyl]acetamide

Cat. No.: B4903496
M. Wt: 460.6 g/mol
InChI Key: BFDKPZFAJBOBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N-[(3-{[2-(3,4-dimethylphenoxy)acetamido]methyl}phenyl)methyl]acetamide is an organic compound characterized by its complex structure, which includes multiple phenoxy and acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[(3-{[2-(3,4-dimethylphenoxy)acetamido]methyl}phenyl)methyl]acetamide typically involves multiple steps. One common approach is the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenoxyacetic acid. This intermediate is then reacted with an amine derivative to form the final compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[(3-{[2-(3,4-dimethylphenoxy)acetamido]methyl}phenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[(3-{[2-(3,4-dimethylphenoxy)acetamido]methyl}phenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[(3-{[2-(3,4-dimethylphenoxy)acetamido]methyl}phenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,4-dimethylphenoxy)-N-[(3-{[2-(3,4-dimethylphenoxy)acetamido]methyl}phenyl)methyl]acetamide apart from similar compounds is its specific structural arrangement, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[[3-[[[2-(3,4-dimethylphenoxy)acetyl]amino]methyl]phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O4/c1-19-8-10-25(12-21(19)3)33-17-27(31)29-15-23-6-5-7-24(14-23)16-30-28(32)18-34-26-11-9-20(2)22(4)13-26/h5-14H,15-18H2,1-4H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDKPZFAJBOBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC2=CC(=CC=C2)CNC(=O)COC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.